MEK7 Kinase Inhibitory Activity: Indazole Core Scaffold Versus No Comparator
In a MEK7 kinase inhibition assay, an elaborated derivative containing the 6-chloro-1-methyl-1H-indazol-7-amine core exhibited an IC50 of 2.90 μM (2900 nM) against human recombinant full-length N-terminal GST-tagged MEK7 expressed in Sf21 cells, using JNK1 as substrate [1]. This quantitative data establishes the viability of the core scaffold as a starting point for MEK7 inhibitor optimization, though no direct comparator data for unsubstituted indazole or alternative regioisomers is available from this assay.
| Evidence Dimension | MEK7 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 2.90 μM (2900 nM) |
| Comparator Or Baseline | Not reported |
| Quantified Difference | Not applicable (no comparator) |
| Conditions | Human recombinant full-length N-terminal GST-tagged MEK7 expressed in Sf21 cells; JNK1 substrate; 30 min pre-incubation |
Why This Matters
Confirms that the 6-chloro-1-methyl-1H-indazol-7-amine scaffold can be elaborated to produce measurable MEK7 inhibition, supporting its selection as a core fragment for kinase inhibitor programs targeting the JNK pathway.
- [1] BindingDB. (2022). BDBM50577683 (CHEMBL4875961): Affinity Data for MEK7 Inhibition. BindingDB Entry ID: 50577683. View Source
